

In-Depth Technical Guide to Ceplignan: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Ceplignan*

Cat. No.: *B12104700*

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Introduction

Ceplignan, a naturally occurring lignan, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the lignan family of polyphenols, it is recognized for its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ceplignan**, alongside detailed insights into its biological mechanisms of action. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and pharmacology.

Physical and Chemical Properties of Ceplignan

The fundamental physical and chemical characteristics of **Ceplignan** are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O ₇	--INVALID-LINK--[1]
Molecular Weight	346.3 g/mol	--INVALID-LINK--[1]
IUPAC Name	(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid	--INVALID-LINK--[1]
CAS Number	185244-78-4	--INVALID-LINK--[1]
XLogP3-AA	1.7	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	3	--INVALID-LINK--
Hydrogen Bond Acceptor Count	7	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--

Note: Experimental data for melting point, boiling point, and specific solubility were not available in the searched literature. The properties listed are primarily computed values.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and identification of **Ceplignan**. While specific experimental spectra for **Ceplignan** were not found in the available literature, general characteristics for lignans can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of a lignan like **Ceplignan** is expected to show characteristic signals for aromatic protons, methoxy groups, and protons on the dihydrofuran ring and its substituents. The chemical shifts and coupling constants of these protons would be key to confirming its specific stereochemistry.

- ^{13}C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, including those in the aromatic rings, the dihydrofuran moiety, the methoxy groups, the hydroxymethyl group, and the carboxylic acid.

Infrared (IR) Spectroscopy: The FTIR spectrum of **Ceplignan** would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would likely include:

- A broad O-H stretching band for the phenolic hydroxyl and carboxylic acid groups.
- C-H stretching bands for the aromatic and aliphatic protons.
- A C=O stretching band for the carboxylic acid.
- C=C stretching bands for the aromatic rings.
- C-O stretching bands for the ether and alcohol functionalities.

Mass Spectrometry (MS): The mass spectrum of **Ceplignan** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the lignan structure, with potential cleavages at the benzylic positions and within the dihydrofuran ring, providing valuable information for structural confirmation.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and purification of **Ceplignan** are not readily available in the public domain. However, general methodologies for the isolation of lignans from plant sources and standard analytical techniques can be described.

General Protocol for Lignan Extraction and Isolation:

- Plant Material Collection and Preparation: The plant source, such as *Cephalomappa sinensis*, is collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is typically extracted with a solvent of medium polarity, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans are often found in the ethyl acetate fraction.
- **Chromatographic Purification:** The lignan-rich fraction is further purified using chromatographic techniques. This may involve column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including ^1H NMR, ^{13}C NMR, IR, and MS, and by comparison with literature data if available.

Protocol for In Vitro Anti-inflammatory Activity Assay (General):

- **Cell Culture:** Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
- **Treatment:** Cells are pre-treated with various concentrations of **Ceplignan** for a specified time.
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS).
- **Measurement of Inflammatory Markers:** The levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.
- **Western Blot Analysis:** The expression levels of key inflammatory proteins like iNOS and COX-2, as well as proteins involved in signaling pathways (e.g., phosphorylated and total forms of NF- κ B and Nrf2), are determined by Western blotting.

Protocol for In Vitro Antioxidant Activity Assay (General):

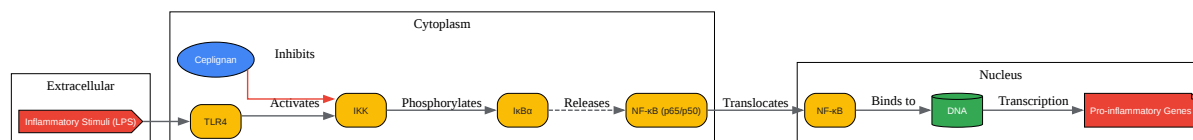
- **DPPH Radical Scavenging Assay:** The ability of **Ceplignan** to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

- **Ferric Reducing Antioxidant Power (FRAP) Assay:** This assay measures the ability of **Ceplignan** to reduce ferric ions (Fe^{3+}) to ferrous ions (Fe^{2+}), which forms a colored complex that can be quantified spectrophotometrically.
- **Cellular Antioxidant Activity (CAA) Assay:** This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Biological Activities and Signaling Pathways

Lignans, as a class of compounds, are known to possess significant anti-inflammatory and antioxidant properties. While specific experimental data for **Ceplignan** is limited, its biological activities can be inferred from studies on similar lignan structures.

Anti-inflammatory Activity: The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF- κ B) pathway.



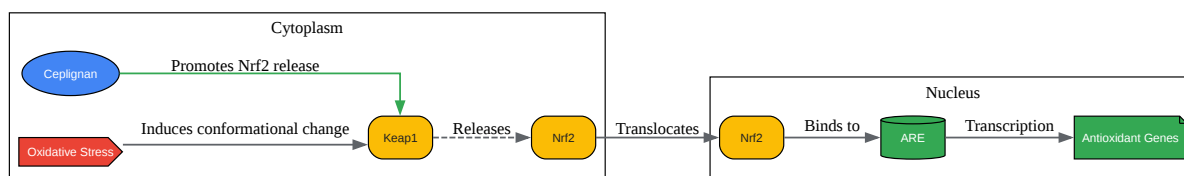
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Caption: Proposed inhibition of the NF- κ B signaling pathway by **Ceplignan**.

In this pathway, inflammatory stimuli like LPS activate the IKK complex, which in turn phosphorylates the inhibitory protein I κ B α . This leads to the degradation of I κ B α and the release of the NF- κ B dimer (p65/p50), which then translocates to the nucleus to promote the transcription of pro-inflammatory genes, including those for TNF- α , IL-6, iNOS, and COX-2.

Lignans are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF- κ B.

Antioxidant Activity: The antioxidant properties of lignans are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.



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References

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